molecular formula C18H21N3O3S B2696373 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2310157-28-7

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2696373
CAS No.: 2310157-28-7
M. Wt: 359.44
InChI Key: NUMVVJNYGHFJQP-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[c]pyrazole carboxamide class, characterized by a fused bicyclic core (cyclopenta[c]pyrazole) substituted with a sulfolane (1,1-dioxothiolan) moiety at position 2 and an N-(4-methylphenyl)carboxamide group at position 2.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-5-7-13(8-6-12)19-18(22)17-15-3-2-4-16(15)20-21(17)14-9-10-25(23,24)11-14/h5-8,14H,2-4,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMVVJNYGHFJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrothiophene ring, followed by the introduction of the dioxido group, and finally, the construction of the cyclopenta[c]pyrazole core. Common reagents used in these steps include sulfur-containing compounds, oxidizing agents, and various catalysts to facilitate ring formation and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(p-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxido group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxido group or to modify other functional groups.

    Substitution: The aromatic ring and other positions on the molecule can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce thiol or sulfide compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique functional groups may interact with biological targets, offering potential therapeutic benefits.

    Industry: The compound could be used in the development of new polymers or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The dioxido group and the cyclopenta[c]pyrazole core are likely to play key roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural comparison of cyclopenta[c]pyrazole derivatives and related carboxamides

Compound Name Core Structure Substituents (Position) Key Functional Groups
Target Compound Cyclopenta[c]pyrazole 2: Sulfolane; 3: N-(4-methylphenyl)carboxamide Sulfone, carboxamide, bicyclic aromatic
1-(4-Methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid Cyclopenta[c]pyrazole 3: Carboxylic acid; 1: 4-methylphenyl Carboxylic acid, aryl
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide Pyrazole 1: Cyclohexylmethyl; 3: 4-fluorophenyl; 5: Carboxamide Fluorophenyl, branched alkyl, carboxamide
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 1: 2,4-dichlorophenyl; 3: Carboxamide; 5: 4-chlorophenyl Halogenated aryl, pyridylmethyl

Key Observations :

  • The sulfolane group (1,1-dioxothiolan) is rare in the literature, contrasting with the more common carboxylic acid or halogenated aryl substituents .

Pharmacological and Physicochemical Properties

Key Findings :

  • The sulfolane group may enhance solubility compared to halogenated analogs (e.g., ) due to its polar sulfone moiety.
  • Fluorophenyl-pyrazole derivatives in exhibit sub-100 nM EC₅₀ values in calcium mobilization assays, suggesting high potency for receptor modulation .

Biological Activity

The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (CAS Number: 1172873-16-3) is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N3O4S2C_{20}H_{20}N_3O_4S_2, with a molecular weight of 449.5 g/mol. It features a unique combination of a cyclopenta[c]pyrazole core and a dioxothiolan moiety, which may contribute to its biological effects.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of pyrazole derivatives. For instance, related compounds have shown significant activity against various cancer cell lines. A notable example is compound C5, which demonstrated an IC₅₀ value of 0.08 μM against the MCF-7 breast cancer cell line, indicating strong potential as an anticancer agent .

Compound Cell Line IC₅₀ (μM) Notes
C5MCF-70.08Potent EGFR inhibitor
Compound XA5490.15Comparable to erlotinib

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : The presence of the dioxo group may enhance binding affinity to specific enzymes involved in tumor growth.
  • Modulation of Signaling Pathways : Interaction with cellular receptors could alter signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole derivatives:

  • Antiviral Activity : A class of compounds including dioxothiophenes has been investigated for their ability to inhibit HCV NS5B polymerase, showcasing IC₅₀ values below 10 nM in biochemical assays .
  • Enzyme Inhibition : Structure-based design approaches have led to the identification of compounds that inhibit EGFR kinase with high specificity and potency, suggesting that modifications in the pyrazole structure can significantly enhance biological activity .

Comparative Analysis

To understand the potential of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide in comparison with other derivatives:

Compound Target Activity Reference
Compound AEGFRIC₅₀ = 0.07 μM
Compound BHCV NS5BIC₅₀ < 10 nM
Current CompoundUnknownUnder investigationThis study

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